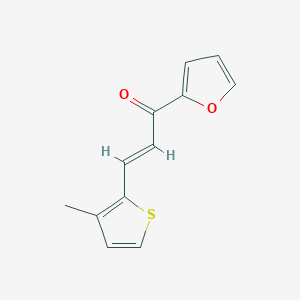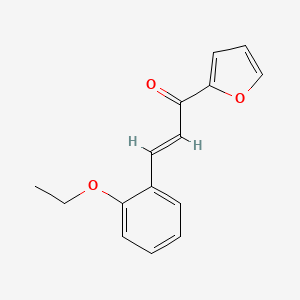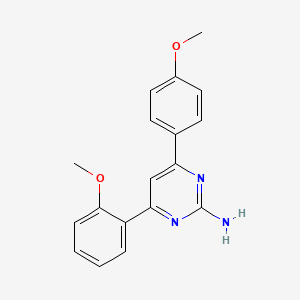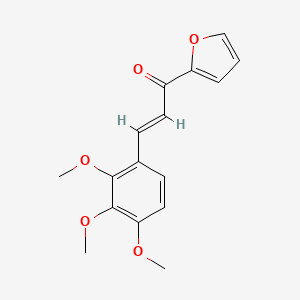
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, hereafter referred to as compound A, is a synthetic compound with a wide range of applications in the scientific research field. Compound A has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Compound A has been used in a variety of scientific research applications. It has been used to study the mechanism of action of several enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Compound A has also been used to study the biochemical and physiological effects of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, compound A has been used in studies to investigate the effects of various environmental toxins, such as lead and mercury, on the human body.
Mecanismo De Acción
The mechanism of action of compound A is not yet fully understood. However, it is believed that compound A acts as an inhibitor of certain enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is also believed that compound A binds to certain receptors in the body, such as muscarinic receptors and nicotinic receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound A are not yet fully understood. However, it is believed that compound A may have a range of effects on the body, including the inhibition of certain enzymes and the binding to certain receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones. Additionally, compound A may have an effect on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of applications in scientific research. Additionally, compound A is relatively stable and has a low toxicity profile.
However, there are also some limitations to using compound A in lab experiments. It is difficult to determine the exact mechanism of action of compound A, and the exact biochemical and physiological effects of compound A are still not fully understood. Additionally, compound A is not commercially available and must be synthesized in the lab.
Direcciones Futuras
The future directions for compound A are numerous. Further research should be conducted to determine the exact mechanism of action of compound A and its biochemical and physiological effects. Additionally, further research should be conducted to investigate the effects of compound A on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, further research should be conducted to explore the potential applications of compound A in the treatment of various diseases and disorders. Finally, further research should be conducted to develop methods for the commercial production of compound A.
Métodos De Síntesis
Compound A is synthesized through a multi-step reaction starting with the reaction of 2-(2-hydroxyethyl)-2-methylpropanoic acid and 2-methoxy-4-methylphenol in the presence of a tert-butyl hydroperoxide catalyst. The reaction product is then subjected to a condensation reaction with trimethyl orthoformate and furan-2-carbaldehyde in the presence of aqueous hydrochloric acid. The final product is compound A, which is isolated by column chromatography.
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-14-9-7-11(15(19-2)16(14)20-3)6-8-12(17)13-5-4-10-21-13/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLRFZHWVVGLH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

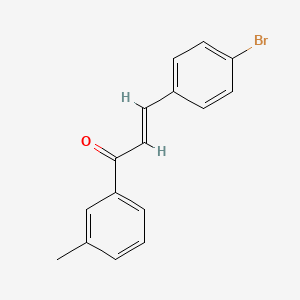



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
